Cas no 816-79-5 (2-Pentene, 3-ethyl-)

2-Pentene, 3-ethyl- structure
2-Pentene, 3-ethyl- structure
Product Name:2-Pentene, 3-ethyl-
CAS No:816-79-5
MF:C7H14
MW:98.186062335968
MDL:MFCD00027079
CID:722814
PubChem ID:87569452
Update Time:2024-10-27

2-Pentene, 3-ethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentene, 3-ethyl-
    • 3-Ethyl-2-pentene
    • 3-ethylpent-2-ene
    • 1,1-Diethyl-1-propene
    • 3-Ethyl-2-pentene (ACI)
    • NSC 74144
    • XMYFZAWUNVHVGI-UHFFFAOYSA-
    • AKOS015916309
    • InChI=1/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3
    • E0158
    • NSC-74144
    • MFCD00027079
    • NSC74144
    • 3-ethyl-pent-2-ene
    • EINECS 212-438-1
    • UNII-MZR8TM946I
    • 816-79-5
    • MZR8TM946I
    • 3-Ethyl-2-pentene, 97%
    • SY052914
    • NS00038147
    • D90447
    • DTXSID6061159
    • MDL: MFCD00027079
    • Inchi: 1S/C7H14/c1-4-7(5-2)6-3/h4H,5-6H2,1-3H3
    • InChI Key: XMYFZAWUNVHVGI-UHFFFAOYSA-N
    • SMILES: C(/C)=C(/CC)\CC

Computed Properties

  • Exact Mass: 98.10960
  • Monoisotopic Mass: 98.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 54.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2

Experimental Properties

  • Density: 0.717 g/mL at 25 °C(lit.)
  • Melting Point: -124.4°C (estimate)
  • Boiling Point: 96°C(lit.)
  • Flash Point: 36 °F
  • Refractive Index: n20/D 1.414(lit.)
  • PSA: 0.00000
  • LogP: 2.75270
  • Vapor Pressure: 56.4±0.1 mmHg at 25°C

2-Pentene, 3-ethyl- Security Information

2-Pentene, 3-ethyl- Pricemore >>

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2-Pentene, 3-ethyl- Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Rhenium oxide (Re2O7) Solvents: Toluene ;  20 min, 100 °C
Reference
Rhenium-Catalyzed Dehydration of Nonbenzylic and Terpene Alcohols to Olefins
Korstanje, Ties J.; et al, ACS Catalysis, 2012, 2(10), 2173-2181

Production Method 2

Reaction Conditions
1.1 Catalysts: (OC-6-21)-Dioxobis(2,2,6,6-tetramethyl-3,5-heptanedionato-κO3,κO5)molybdenum Solvents: Toluene ;  24 h, 100 °C
Reference
Synthesis, Characterization, and Catalytic Behavior of Dioxomolybdenum Complexes Bearing AcAc-Type Ligands
Korstanje, Ties J.; et al, European Journal of Inorganic Chemistry, 2013, 2013(12), 2195-2204

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Diisopropylethylamine Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ;  16 h, rt
Reference
Merging Halogen-Atom Transfer (XAT) and Cobalt Catalysis to Override E2-Selectivity in the Elimination of Alkyl Halides: A Mild Route toward contra-Thermodynamic Olefins
Zhao, Huaibo; et al, Journal of the American Chemical Society, 2021, 143(36), 14806-14813

Production Method 4

Reaction Conditions
Reference
Pyrolysis of 3-ethylpent-2-ene. A further evidence for a homoallylic-rearrangement
Bach, G.; et al, Journal fuer Praktische Chemie (Leipzig), 1988, 330(5), 677-82

Production Method 5

Reaction Conditions
Reference
Synthesis of acyclic alkanes by reduction using noncatalytic methods
Zaidlewicz, M.; et al, Science of Synthesis, 2009, 48, 359-392

Production Method 6

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate
Reference
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 -
3.1 -
4.1 Reagents: Boron trifluoride etherate
Reference
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) ,  Molybdenum phosphide (MoP) ,  Silica Gel 60 ;  2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ;  9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
Stober, Robert; et al, ChemCatChem, 2022, 14(18),

Production Method 9

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) ;  0.5 h, 110 °C
Reference
Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins
Keskivali, J.; et al, RSC Advances, 2018, 8(27), 15111-15118

Production Method 10

Reaction Conditions
1.1 Solvents: Ethanol ,  Water
Reference
The ultraviolet absorption spectra of organic sulfur compounds. IV. Substituted phenyl sulfones
Fehnel, Edward A.; et al, Journal of the American Chemical Society, 1950, 72, 1292-7

Production Method 11

Reaction Conditions
1.1 Reagents: Diimine ,  Cu2+ Solvents: Ethanol
Reference
Reduction with diimide
Pasto, Daniel J.; et al, Organic Reactions (Hoboken, 1991, 40,

Production Method 12

Reaction Conditions
1.1 -
2.1 Reagents: Boron trifluoride
Reference
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Production Method 13

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Boron trifluoride
Reference
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium amide
2.1 -
3.1 -
4.1 Reagents: Boron trifluoride
Reference
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Production Method 15

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 -
4.1 -
5.1 Reagents: Boron trifluoride
Reference
Preparation of a series of highly hindered secondary amines, including bis(triethylcarbinyl)amine
Kopka, Ihor E.; et al, Journal of Organic Chemistry, 1980, 45(23), 4616-22

Production Method 16

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ,  Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di-, … ,  2,2′-[1,2-Phenylenebis[methylene[(1,1-dimethylethyl)phosphinidene]]]bis[pyridine… ;  rt → 120 °C; 40 min, 120 °C
Reference
Palladium-Catalyzed Carbonylation of sec- and tert-Alcohols
Dong, Kaiwu ; et al, Angewandte Chemie, 2017, 56(22), 6203-6207

Production Method 17

Reaction Conditions
1.1 Catalysts: Aluminum ,  Silica ;  30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Lee, Hyung Won; et al, Catalysts, 2018, 8(11), 501/1-501/15

2-Pentene, 3-ethyl- Raw materials

2-Pentene, 3-ethyl- Preparation Products

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